molecular formula C16H26Cl2N4O B3111765 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride CAS No. 1858256-82-2

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride

Cat. No.: B3111765
CAS No.: 1858256-82-2
M. Wt: 361.3 g/mol
InChI Key: BLTHWAWCTPWQQI-UHFFFAOYSA-N
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Description

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride is a chemical compound known for its versatile applications in synthetic chemistry. It is often used as a reagent and building block in various synthetic applications, including the preparation of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 6-piperidin-4-ylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility as a reagent and building block makes it valuable in various fields of research and industry .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O.2ClH/c1-19-8-10-20(11-9-19)16(21)14-2-3-15(18-12-14)13-4-6-17-7-5-13;;/h2-3,12-13,17H,4-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTHWAWCTPWQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride

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